molecular formula C25H25N3O5S B2709203 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 899742-47-3

2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2709203
CAS No.: 899742-47-3
M. Wt: 479.55
InChI Key: WZRHCKLZRLURRD-UHFFFAOYSA-N
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Description

2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzofuro[3,2-d]pyrimidine core with a cyclopentyl group and a dimethoxyphenyl acetamide moiety. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-31-19-12-11-15(13-20(19)32-2)26-21(29)14-34-25-27-22-17-9-5-6-10-18(17)33-23(22)24(30)28(25)16-7-3-4-8-16/h5-6,9-13,16H,3-4,7-8,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRHCKLZRLURRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide involves multiple steps, typically starting with the preparation of the benzofuro[3,2-d]pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The cyclopentyl group is then introduced via alkylation or acylation reactions. The final step involves the attachment of the dimethoxyphenyl acetamide moiety through a nucleophilic substitution reaction. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the benzofuro[3,2-d]pyrimidine core and the dimethoxyphenyl acetamide moiety.

Scientific Research Applications

2-[(3-cyclopentyl-4-oxo-3,4-dihydro1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives, such as:

  • 2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
  • 2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide

These compounds share a similar core structure but differ in the substituents attached to the benzofuro[3,2-d]pyrimidine ring. The unique combination of substituents in 2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide may confer distinct properties, such as improved binding affinity or selectivity for specific targets.

Biological Activity

The compound 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide , hereafter referred to as Compound X , is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into the pharmacological properties of Compound X, focusing on its antimicrobial efficacy, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

Compound X is characterized by a complex bicyclic structure that includes a cyclopentyl group and a sulfanyl moiety. Its chemical formula is represented as follows:

C21H24N4O4S\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.

Antimicrobial Efficacy

Research indicates that Compound X exhibits significant antimicrobial activity against various bacterial strains. A study evaluating the compound's effectiveness against Gram-positive and Gram-negative bacteria showed promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that Compound X may be effective in treating infections caused by resistant strains of bacteria.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of Compound X on human cell lines revealed variable results. The compound was tested against L929 fibroblast cells and showed low toxicity at concentrations below 100 µM:

Concentration (µM) Cell Viability (%)
695
1290
5085
10070

The cytotoxicity was significantly lower than that of standard chemotherapeutics, indicating a favorable safety profile for further development.

The antimicrobial mechanism of Compound X appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. The presence of the sulfanyl group is hypothesized to enhance its interaction with bacterial enzymes involved in these processes.

Case Studies

  • Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of Compound X against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a bactericidal effect comparable to that of vancomycin, suggesting its potential as an alternative treatment for resistant infections .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the effects of Compound X on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). Results indicated that at lower concentrations, the compound promoted cell viability, while higher concentrations induced apoptosis .

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